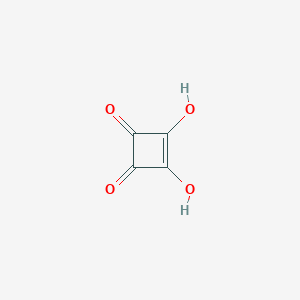

3,4-Dihydroxy-3-cyclobutene-1,2-dione

Description

Historical Context and Discovery

The journey of squaric acid began in 1959 when Samuel Cohen and John R. Lacher, working at the University of California, Berkeley, first synthesized this unique compound. articleted.comarticleted.com Their investigation into cyclobutene (B1205218) derivatives led to the creation of this stable, four-membered ring compound, a feat that opened a new chapter in organic chemistry. articleted.com The compound was initially named quadratic acid due to the nearly square arrangement of its four carbon atoms. wikipedia.orgottokemi.com The discovery was a pivotal moment, introducing a new class of cyclic compounds with unusual electronic properties and a surprisingly high degree of stability for a strained ring system. articleted.comarticleted.com This stability is primarily attributed to the molecule's inherent aromatic character, a feature that continues to be a subject of study. articleted.com

Nomenclature and Chemical Structure

The systematic IUPAC name for squaric acid is 3,4-dihydroxycyclobut-3-ene-1,2-dione. wikipedia.orgsolubilityofthings.com It is also known by other names such as quadratic acid and cyclobutenedioic acid. wikipedia.orgnist.gov The chemical formula of squaric acid is C₄H₂O₄, and it exists as a white crystalline powder at room temperature. wikipedia.orgsolubilityofthings.com

The structure of squaric acid is characterized by a four-membered carbon ring containing two adjacent ketone groups and two adjacent enol-like hydroxyl groups. nist.gov This arrangement makes it a diprotic acid, meaning it can donate two protons. wikipedia.org The molecule is planar, a feature that contributes to its unique properties. chemicalbook.com

| Identifier | Value |

| IUPAC Name | 3,4-dihydroxycyclobut-3-ene-1,2-dione |

| Common Names | Squaric acid, Quadratic acid |

| CAS Number | 2892-51-5 |

| Chemical Formula | C₄H₂O₄ |

| Molar Mass | 114.056 g·mol⁻¹ |

| Appearance | White crystalline powder |

| Melting Point | > 300 °C (572 °F; 573 K) |

| Acidity (pKa) | pKa₁ = 1.5, pKa₂ = 3.4 |

This table provides key identifiers and properties of 3,4-dihydroxy-3-cyclobutene-1,2-dione. wikipedia.org

The high acidity of squaric acid, with a first pKa of approximately 1.5 and a second pKa of 3.4, is a direct consequence of the significant resonance stabilization of its conjugate base, the squarate dianion (C₄O₄²⁻). wikipedia.orgstackexchange.com Upon deprotonation, the two negative charges are not localized on specific oxygen atoms but are delocalized across all four oxygen atoms and the carbon ring. wikipedia.orgyoutube.com This delocalization results in four equivalent resonance structures for the dianion. stackexchange.comyoutube.com

This extensive delocalization of electrons within the planar, cyclic system of the squarate dianion imparts it with aromatic character. youtube.comstackexchange.com According to Hückel's rule for aromaticity, a planar, cyclic, conjugated system with (4n+2) π electrons is considered aromatic. The squarate dianion has 2 π electrons in the ring, fitting the n=0 case of Hückel's rule, which contributes to its enhanced stability. youtube.com This aromatic stabilization is the primary driving force for the ready loss of two protons from the squaric acid molecule, making it a much stronger acid than typical carboxylic acids like acetic acid (pKa ≈ 4.75). stackexchange.com The bond lengths in the squarate dianion are also consistent with its aromatic nature, with all carbon-carbon bonds and carbon-oxygen bonds having identical lengths, indicating a highly delocalized electronic structure. wikipedia.org

Squaric acid belongs to a class of compounds known as oxocarbon acids, which have the general formula H₂CₙOₙ. researchgate.net The corresponding anions, CₙOₙ²⁻, are known as oxocarbon anions. wikipedia.org Other members of this family include deltic acid (n=3), croconic acid (n=5), and rhodizonic acid (n=6). stackexchange.com

A comparison of the acidity and stability of these oxocarbon acids reveals interesting trends. While one might expect acidity to increase with the number of resonance structures, empirical evidence shows that squaric acid is more acidic than rhodizonic acid. echemi.comstackexchange.com This can be attributed to factors such as ring strain and the effectiveness of charge delocalization. In larger rings like rhodizonic acid, not all carbonyl groups may be available for delocalization in the neutral molecule due to hydration in aqueous solutions. echemi.comstackexchange.com

The dianions of deltic, squaric, croconic, and rhodizonic acids are all considered to be aromatic. stackexchange.com However, theoretical studies using methods like Nucleus Independent Chemical Shift (NICS) calculations suggest that the aromaticity of the dianions of deltic and squaric acids is more pronounced than that of croconic and rhodizonic acids. researchgate.net This highlights that while the general principle of resonance stabilization applies to all oxocarbon anions, the degree of stabilization and resulting acidity is influenced by the specific ring size and electronic structure.

| Oxocarbon Acid | Chemical Formula | pKa₁ | pKa₂ |

| Deltic Acid | H₂C₃O₃ | ~2.6 | ~5.0 |

| Squaric Acid | H₂C₄O₄ | 1.5 | 3.4 |

| Croconic Acid | H₂C₅O₅ | 0.80 | 2.24 |

This table compares the acidity of squaric acid with its lower and higher homologues, deltic acid and croconic acid. wikipedia.orgwikipedia.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydroxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEBUXCTKOWPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049409 | |

| Record name | Squaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Gray crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Squaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19722 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2892-51-5, 31150-56-8 | |

| Record name | Squaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2892-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Squaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-3-cyclobutene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 31150-56-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SQUARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVR9D0VODW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Approaches

The initial synthesis of squaric acid involved the ethanolysis of hexafluorocyclobutene (B1221722) to produce 1,2-diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene, which was then hydrolyzed to yield the final product. wikipedia.org Over the years, alternative and more practical methods have been developed. One common laboratory and industrial approach involves the oxidation of cyclobutene-1,2-dione derivatives using strong oxidizing agents.

More contemporary methods have also emerged. An improved process involves the reaction of hexachlorobutadiene with an excess of morpholine (B109124) in an aromatic hydrocarbon solvent. google.com This is followed by the conversion of the resulting intermediate to 3-morpholinotrichloro-2-cyclobuten-1-one, which is then hydrolyzed with a strong acid to produce squaric acid. google.com Another process starts from 3-acetoxy-2-cyclobuten-1-one, which is halogenated and subsequently hydrolyzed to form squaric acid. google.com This method can be performed at temperatures ranging from 50°C to 150°C, with a reaction time of 2 to 48 hours. google.com

Derivatization Strategies

The versatility of squaric acid as a synthetic building block lies in the ability to modify its hydroxyl groups through various chemical reactions, leading to a diverse range of derivatives with tailored properties.

Esterification Reactions

The conversion of squaric acid to its ester derivatives is a fundamental transformation that mitigates the compound's poor solubility in many organic solvents. tandfonline.com A prevalent method for synthesizing squaric acid esters involves the reaction of the disilver salt of squaric acid with an appropriate alkyl halide. tandfonline.com However, the high cost of silver nitrate (B79036) and the potentially explosive nature of the silver salt are significant drawbacks to this approach. tandfonline.com

Direct esterification with alcohols, particularly lower homologs like methanol (B129727) and ethanol (B145695), or transesterification of existing dialkyl squarates are also common strategies. tandfonline.com For instance, refluxing squaric acid with trimethyl orthoformate in methanol provides a convenient and cost-effective route to dimethyl squarate. orgsyn.org A newer procedure describes the synthesis of benzylic esters of squaric acid via the reaction of a silyl (B83357) "enol ether" of squaric acid with an electrophile in the presence of a fluoride (B91410) source. tandfonline.com The stability of squarate esters, such as squaric acid diethyl ester (SADEE) and squaric acid dibutyl ester (SADBE), in various solvents has been studied, with findings indicating that the presence of molecular sieves can reduce hydrolysis. nih.gov

| Starting Material | Reagent(s) | Product | Key Features of the Method |

| Squaric acid | Silver nitrate, Alkyl halide | Dialkyl squarate | Traditional method, but expensive and potentially hazardous. tandfonline.com |

| Squaric acid | Trimethyl orthoformate, Methanol | Dimethyl squarate | Convenient and inexpensive route suitable for large-scale synthesis. orgsyn.org |

| Silyl "enol ether" of squaric acid | Electrophile, Fluoride source | Benzylic ester of squaric acid | A novel procedure for specific ester synthesis. tandfonline.com |

Amidation Reactions (Squaramides)

Squaramides are derivatives of squaric acid where one or both hydroxyl groups are replaced by amino groups. rsc.org These compounds are synthesized through the nucleophilic substitution of squaric acid diesters with amines. acs.orgwikipedia.org The reaction typically proceeds by displacing the alkoxy groups from a dialkyl squarate. wikipedia.org

The synthesis of squaramides can be controlled to produce either mono- or bis-substituted products. The reaction of a dialkyl squarate with one equivalent of an amine under mild conditions, often in ethanol or dichloromethane (B109758) at room temperature, yields the corresponding mono-squaramide. rsc.org The reduced reactivity of the resulting ester-amide intermediate allows for the sequential addition of a different amine to create asymmetrical bis-squaramides. rsc.orgmdpi.com Symmetrical squaramides are typically formed when an excess of the amine is used. rsc.org For example, the reaction of diethyl squarate with benzylamine (B48309) in methanol at room temperature can produce the monosubstituted product. asynt.com Similarly, reacting 3'-amino-3'-deoxythymidine (B22303) with diethyl squarate is a key step in preparing certain functionalized squaramides. nih.gov

| Reactants | Product Type | Reaction Conditions |

| Dialkyl squarate + 1 equivalent of amine | Mono-squaramide | Mild conditions, room temperature, often in ethanol or dichloromethane. rsc.org |

| Mono-squaramide + second amine | Asymmetrical bis-squaramide | Can be done in the same pot, often with a base like triethylamine (B128534) to facilitate the second condensation. rsc.org |

| Dialkyl squarate + excess amine | Symmetrical bis-squaramide | Mildly basic conditions at room temperature. rsc.org |

In recent years, there has been a push towards developing more environmentally friendly synthetic protocols. A novel and sustainable method for squaramide synthesis utilizes filter paper as a reaction platform with water-based solvent systems. rsc.orgrsc.org This approach offers high reaction yields (up to 99.5%) and avoids the need for complex equipment or extensive purification steps. rsc.org Another sustainable modification involves using n-octanol as a high-boiling point solvent in the zinc triflate-catalyzed condensation of diethyl squarate with anilines, which provides comparable yields to traditional solvent systems. acs.org

Squaric acid N-hydroxylamides are analogues of hydroxamic acids and can be synthesized from dimethyl squarate. acs.orgnih.gov The reaction of dimethyl squarate with N-alkylhydroxylamines yields N-alkylhydroxylamide methylester squarates. acs.org These ester derivatives can then react with N-alkylamines to form the corresponding N-alkylhydroxylamide alkylamide squarates in good yields at room temperature. acs.org A parallel synthesis approach has been developed to create a large library of these compounds for screening purposes. nih.gov It has been noted that while N-hydroxylamide esters of squaric acid can be formed, further reaction with hydroxylamines to produce bis-N-alkylhydroxylamides is not typically successful under various tested conditions. acs.org

Halogenation and Halide Reactivity

The hydroxyl groups of squaric acid can be readily substituted with halogens, most notably chlorine, to yield highly reactive intermediates. The reaction of squaric acid with thionyl chloride produces 3,4-dichloro-3-cyclobutene-1,2-dione, also known as squaric acid dichloride. wikipedia.org This dichloride is a pivotal compound in organic synthesis.

The chlorine atoms in squaric acid dichloride act as excellent leaving groups, analogous to those in acid chlorides, and are readily displaced by a variety of nucleophiles. wikipedia.org This reactivity is fundamental to the synthesis of various squaric acid derivatives. For instance, its reaction with bithiophene derivatives can produce polymers with broad absorption spectra, which are relevant for applications in organic electronics. Furthermore, 1,2-dichlorocyclobutene-3,4-dione, an important intermediate in cyclobutene (B1205218) chemistry, can be synthesized from the reaction of squaric acid with oxalyl chloride, catalyzed by dimethylformamide. researchgate.net The high reactivity of these halogenated derivatives makes them valuable for creating new carbon-carbon bonds on the cyclobutene core. articleted.com

In the presence of titanium tetrachloride, 3,4-dichloro-3-cyclobutene-1,2-dione reacts with allylsilanes and silyl enol ethers. rsc.org The mode of addition, whether 1,2- or 1,4-, is influenced by the substitution pattern of the organosilane and, in some cases, the catalyst and reaction temperature. rsc.orgrsc.org

Electrophilic and Nucleophilic Substitutions

The electron-deficient nature of the squarate ring makes it susceptible to a variety of substitution reactions. articleted.com Squaric acid and its derivatives can undergo both electrophilic and nucleophilic substitutions, allowing for the introduction of a wide array of functional groups. articleted.com

The synthesis of squaraine dyes, for example, proceeds via an electrophilic aromatic substitution reaction between squaric acid and an electron-rich compound like aniline (B41778). wikipedia.org This reaction leads to a highly conjugated product. wikipedia.org Mechanistic studies have shown that squaric acid can significantly lower the energy barrier in the initial step of deoxygenation in certain reactions, facilitating electrophilic sulfenylation. acs.orgnih.gov

Nucleophilic substitution is a cornerstone of squaric acid chemistry. The synthesis of squaramides, a significant class of derivatives, is typically achieved through the nucleophilic substitution of squaric acid or its esters with amines. thieme-connect.comrsc.org Due to the low solubility of squaric acid in many organic solvents, these reactions are often carried out in aqueous media, which can limit the scope of usable amine nucleophiles. thieme-connect.comrawdatalibrary.net However, the use of ionic liquids like 1-butyl-3-methylimidazolium chloride ([bmim]Cl) has been shown to overcome this limitation, allowing for reactions with a wider variety of amines and leading to high yields of squaramides. thieme-connect.com The reaction of squaric acid diesters with two different amines in a stepwise manner allows for the synthesis of asymmetrical squaramides with high selectivity. rsc.org

The reactivity of squaric acid derivatives in nucleophilic substitutions allows for their use as bioisosteres, mimicking the function of groups like carboxylic acids in drug molecules. thieme.deasynt.com This strategy is employed to improve properties such as metabolic stability and solubility. thieme.de

Mechanistic Investigations of Reactions

Understanding the mechanisms of reactions involving squaric acid is crucial for optimizing synthetic protocols and designing new applications. Computational studies, particularly using Density Functional Theory (DFT), have provided deep insights into the electronic structure and reactivity of squaric acid and its derivatives. articleted.com These studies have helped to elucidate the acid-base properties of these compounds and have guided the development of new synthetic methods. articleted.com

For example, mechanistic investigations into the synergistic effect of squaric acid in bromine-catalyzed deoxygenation of sulfonyl derivatives revealed that squaric acid dramatically reduces the energy barrier of the first deoxygenation step. acs.org In the synthesis of 2,3-dihydro-1H-perimidines, a plausible mechanism involves squaric acid as an organocatalyst. ias.ac.in Experimental results and previous reports support this proposed pathway. ias.ac.in The analysis of reaction mechanisms, such as the nucleophilic addition-elimination in the synthesis of aniline derivatives, is critical for troubleshooting and optimizing reaction conditions. asynt.com

Chiral Derivatives and Stereoselective Synthesis

The rigid and planar scaffold of squaric acid makes it an excellent platform for the development of chiral catalysts and for use in stereoselective synthesis. researchgate.net Chiral squaramide derivatives have emerged as highly effective hydrogen bond donor catalysts in asymmetric catalysis. organic-chemistry.orgnih.gov

These chiral catalysts are readily prepared, often in a two-step process from a squarate ester. organic-chemistry.orgacs.org For instance, a (-)-cinchonine modified squaramide has been shown to be a highly effective catalyst for the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, yielding products with high enantioselectivities even at very low catalyst loadings. organic-chemistry.orgacs.org The modular nature of squaramide synthesis allows for the fine-tuning of the catalyst's chiral environment, opening avenues for further advancements in asymmetric catalysis. organic-chemistry.org

The structural rigidity of the squaric acid skeleton, when combined with chiral aminoalcohol fragments, creates a well-defined chiral environment for asymmetric reactions. researchgate.net This has been successfully applied in the enantioselective reduction of prochiral ketones and diketones using in situ formed chiral boron heterocycles, achieving high enantiomeric excess. researchgate.net

Advanced Spectroscopic and Computational Analysis

Theoretical Studies of Electronic Structure

Theoretical chemistry offers powerful tools to dissect the electronic architecture of squaric acid. Through sophisticated computational models, researchers can predict and understand its properties at a quantum level.

Density Functional Theory (DFT) has proven to be a pivotal method for analyzing the electronic structure of squaric acid and its derivatives. articleted.com By focusing on the electron density, DFT allows for accurate and computationally efficient modeling of the molecule's properties. articleted.com

Studies employing DFT have successfully unraveled key aspects of squaric acid's electronic nature. Calculations have been used to investigate the density of states, charge density distribution, and band structure, revealing that the oxygen 2p and carbon 2p orbitals are crucial in the interactions between molecular layers. Furthermore, DFT analysis highlights that the hybridization of oxygen 2s-hydrogen 1s and oxygen 2p-hydrogen 1s orbitals is responsible for the tendency towards ferroelectricity within each layer of the crystal structure.

DFT calculations are also instrumental in understanding the structure-property relationships in materials derived from squaric acid. For instance, in squaric-acid-linked zwitterionic covalent organic frameworks (Z-COFs), DFT has been used to systematically calculate and analyze interlayer interactions, which are critical for properties like photocatalytic carrier transport. mdpi.com These calculations provide unparalleled insights into the electronic behavior of materials at the atomic level, aiding in the design of new materials with specific, tailored properties. mdpi.com The method is also applied to predict vibrational frequencies and NMR chemical shifts, offering a powerful complement to experimental spectroscopic data. usp.brresearchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a fundamental understanding of the molecular properties of squaric acid. These methods have been employed to study its conformation, aromaticity, and gas-phase acidity. researchgate.net

Ab initio studies have determined that the global minimum on the potential energy surface of squaric acid corresponds to a planar conformation. researchgate.net The calculations also shed light on its aromatic character, a topic of significant interest. The computed aromatic stabilization energy (ASE) and diamagnetic susceptibility exaltation confirm that squaric acid fulfills the geometrical, energetic, and magnetic criteria for aromaticity. researchgate.net

Furthermore, ab initio methods, alongside DFT, have been used to investigate the molecular structure and photochemistry of squaric acid derivatives. For example, in the study of squaric acid dimethyl ester, ab initio (MP2) calculations helped predict and identify different conformers of the molecule. nih.gov

Spectroscopic Characterization

Spectroscopic techniques provide experimental data that complements and validates computational findings. A variety of methods have been used to characterize the distinct structural features of 3,4-dihydroxy-3-cyclobutene-1,2-dione.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon and proton environments within a molecule. For squaric acid, both ¹H and ¹³C NMR have been utilized.

The ¹H NMR spectrum of squaric acid is relatively simple due to the molecular symmetry, showing a single resonance for the two hydroxyl protons. The chemical shift of these protons can be influenced by factors such as solvent and concentration.

The ¹³C NMR spectrum provides more detailed information about the carbon skeleton. Due to the C₂ᵥ symmetry of the molecule, three distinct signals are expected for the C₄O₄ core in derivatives. researchgate.net For squaric acid itself, the chemical shifts are indicative of the unique electronic environment of the carbon atoms within the four-membered ring.

Below is a table summarizing typical NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H | Varies (e.g., ~9-12 ppm) | DMSO-d₆ |

| ¹³C (C=O) | ~190.5 | D₂O |

| ¹³C (C-OH) | ~190.5 | D₂O |

Note: Chemical shifts can vary depending on experimental conditions such as solvent, concentration, and temperature.

The IR spectrum of squaric acid shows a characteristic strong, broad band around 1508 cm⁻¹, which is attributed to the overlapping stretching vibrations of the C=C and C=O bonds. mdpi.com An asymmetric C=O stretching vibration can also be observed at a higher frequency, around 1814 cm⁻¹. mdpi.com Other significant bands include C-C stretching vibrations and ring breathing modes. mdpi.com

Raman spectroscopy provides complementary information. Studies have investigated the Raman spectra of squaric acid and its deuterated form across a range of temperatures. doi.org A key finding is that the Davydov splitting, which arises from interlayer interactions, is significant for the external modes but small for the internal modes of the molecule. doi.org This suggests that the interlayer forces are localized near the hydrogen bonds connecting adjacent layers. doi.org

A summary of key vibrational bands for squaric acid is presented below.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3250 | O-H stretching | IR |

| ~1814 | Asymmetric C=O stretching | IR |

| ~1646 | C=C stretching | IR |

| ~1508 | Overlapped C=C and C=O stretching | IR |

| ~1314 | C-C stretching | IR |

| ~721 | Ring breathing | IR |

| ~1000 | Ring breathing (in some derivatives) | Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.orgpharmatutor.org The primary transitions observed in this range for organic molecules are π → π* and n → π* transitions. libretexts.orgyoutube.com

Theoretical studies have been conducted to compute and interpret the UV-Vis absorption spectrum of squaric acid. acs.org The analysis of the computed spectrum for squaric acid in the 200–350 nm region shows good agreement with experimental measurements. acs.org The origin of the absorption peaks is explained by examining the interband electronic transitions, providing a detailed picture of how the molecule interacts with UV light. acs.org These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

Crystallographic Studies and Solid-State Characteristics

The solid-state structure of this compound, commonly known as squaric acid, reveals a fascinating interplay of molecular geometry and intermolecular forces. These characteristics have been extensively investigated through crystallographic techniques, providing deep insights into its structure and properties.

Single-crystal X-ray and neutron diffraction studies have been pivotal in elucidating the precise molecular and crystal structure of squaric acid. These analyses have confirmed that the molecule is not a perfect square in its crystalline form, with unequal carbon-carbon bond lengths. wikipedia.org

A combined X-ray and neutron diffraction study determined that squaric acid crystallizes in the monoclinic space group P2₁/m. rsc.org The molecule is planar and resides on a crystallographic mirror plane. The structure is characterized by strong intermolecular hydrogen bonds that link the molecules into infinite planar sheets. rsc.orgaip.org These layers are parallel to the ab plane of the unit cell. rsc.org The hydrogen bonding is a dominant feature, with O-H···O distances measured at approximately 2.554 Å. aip.org The intramolecular bond distances, determined by neutron diffraction, highlight the asymmetry of the cyclobutene (B1205218) ring. aip.org

Detailed crystallographic data from these studies are summarized in the table below.

| Parameter | X-ray Diffraction Data rsc.org | Neutron Diffraction Data aip.org |

|---|---|---|

| Formula | C₄H₂O₄ | C₄H₂O₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/m | P2₁/m |

| a (Å) | 6.119(3) | 6.143(2) |

| b (Å) | 6.133(3) | 5.286(2) |

| c (Å) | 5.297(3) | 6.148(2) |

| β (°) | 90.05(3) | 89.96(2) |

| Z | 2 | 2 |

| R-factor | 0.069 | 0.025 |

The ability of a compound to exist in more than one crystalline form is known as polymorphism. While extensive studies on polymorphs of squaric acid itself are not widely reported, research on its derivatives, such as squaramides, has revealed polymorphic behavior. For instance, a study on 3,4-bis([(2-(dimethylamino)ethyl)amino)cyclobut-3-ene-1,2-dione, a squaramide derivative, identified three distinct polymorphs. scispace.com The formation of these different solid-state assemblies is governed by a combination of hydrogen bonding and π–π stacking interactions involving the cyclobutenedione rings. scispace.com

Squaric acid and its dianion are powerful building blocks in crystal engineering and supramolecular chemistry due to their hydrogen bonding capabilities. This has led to the successful formation of numerous co-crystals and salts. iucr.orgsigmaaldrich.com

A notable example is the co-crystallization of squaric acid with piperazine from an aqueous solution, which yields a dihydrated salt, piperazine-1,4-diium 3,4-dihydroxy-3-cyclobutene-1,2-dionate(2-) dihydrate. iucr.org In this structure, the squarate dianions and water molecules are linked by O-H···O hydrogen bonds, forming two-dimensional nets. These nets are further connected by the piperazinium cations, which act as pillars by forming four N-H···O hydrogen bonds with four different anions, resulting in a complex three-dimensional hydrogen-bonded framework. iucr.org This demonstrates the utility of the squarate dianion as a potent hydrogen-bond acceptor for creating structured supramolecular assemblies. iucr.org

Applications in Materials Science and Engineering

Squaraine Dyes and Optoelectronic Materials

Squaraine dyes are characterized by a central, electron-deficient four-membered squaric acid ring, which is symmetrically or asymmetrically substituted with electron-donating groups. nih.govnih.gov This donor-acceptor-donor (D-A-D) architecture results in a zwitterionic structure with highly delocalized electrons, leading to intense and narrow absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. nih.govrsc.org Their high molar extinction coefficients, excellent photostability, and tunable optoelectronic properties make them prime candidates for a variety of applications in optoelectronic devices. nih.govrsc.orgresearchgate.net

The synthesis of squaraine dyes typically involves the condensation reaction of squaric acid with electron-rich aromatic or heterocyclic compounds, such as anilines, phenols, or indolenine derivatives. nih.govwikipedia.org This straightforward synthetic route allows for a high degree of structural modification, enabling the fine-tuning of their properties for specific applications. researchgate.netcore.ac.uk

Design Principles for Tunable Optical Properties

The optical and electronic properties of squaraine dyes can be precisely controlled through strategic molecular design. The core principle behind this tunability lies in the modification of the electron-donating and electron-accepting components of the D-A-D structure. nih.gov

Key design strategies include:

Varying the Electron-Donating Groups: The choice of the electron-donating groups flanking the central squaraine core has a profound impact on the dye's absorption and emission wavelengths. core.ac.uk By incorporating different aromatic or heterocyclic moieties, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be modulated, leading to shifts in the absorption spectrum. nih.gov For instance, stronger electron-donating groups generally lead to a red-shift in the absorption maximum. nih.gov

Introducing Substituents: Attaching various functional groups (substituents) to the aromatic rings of the donor moieties can further fine-tune the electronic properties. Electron-withdrawing groups have been shown to impact the solvation free energy, transition dipole moment, and absorbance more significantly than electron-donating groups. nih.gov All substituents, however, tend to cause a redshift in the absorption of the squaraine dye. nih.gov

Modifying the π-Conjugated System: Extending the π-conjugated system of the dye, for example by introducing vinylene bridges, can lead to materials with strong two-photon absorption properties. gatech.edu

Creating Asymmetrical Structures: While many squaraine dyes are symmetrical, the synthesis of unsymmetrical dyes, where the two donor groups are different, offers another avenue for tuning the optical properties and improving performance in specific applications like dye-sensitized solar cells. rsc.orgnih.govacs.org

These design principles allow for the creation of a vast library of squaraine dyes with tailored absorption and emission characteristics, spanning the visible to the shortwave infrared (SWIR) regions. nih.govtandfonline.comnih.gov

Applications in Organic Electronics

The unique properties of squaraine dyes have led to their investigation and application in various organic electronic devices, particularly in the field of photovoltaics. nih.govgatech.eduacs.org

In DSSCs, squaraine dyes function as sensitizers, absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.com Their high molar extinction coefficients in the red and NIR regions are particularly advantageous, as they can harvest a portion of the solar spectrum that is often underutilized by other organic dyes. mdpi.comnih.gov

| Dye | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm²) | Reference |

|---|---|---|---|---|

| SQ-223 | 4.67 | - | - | mdpi.com |

| D-131 + SQ-223 (9:1) | 5.81 | - | - | mdpi.com |

| JK-216 | 6.29 | - | - | rsc.orgnih.gov |

| SQI-F | 6.74 | 0.694 | 13.67 | nih.gov |

| AK4 | 7.93 | 0.816 | 12.4 | acs.org |

| AK4:SQS4 (1:1) | 9.36 | - | - | acs.org |

Squaraine dyes are also utilized as donor materials in bulk-heterojunction (BHJ) organic solar cells. rsc.orgresearchgate.net In these devices, the squaraine dye is blended with an electron-accepting material, typically a fullerene derivative, to form the active layer. rsc.org The broad and intense absorption of squaraine dyes in the visible and NIR regions allows for efficient light harvesting. rsc.org

Molecular design plays a crucial role in optimizing the performance of squaraine-based OSCs. Factors such as the HOMO energy level, which affects the open-circuit voltage (VOC), and the tendency of the dye to form favorable morphologies for charge transport are critical. rsc.orgresearchgate.net Researchers have developed unsymmetrical squaraine dyes that have achieved impressive VOC values of up to 0.92 V and power conversion efficiencies approaching 5% without the need for additives or post-deposition treatments. rsc.org

More recently, squaraine derivatives have been explored as hole-transporting materials (HTMs) in perovskite solar cells. researchgate.net The function of the HTM is to efficiently extract and transport the positive charge carriers (holes) generated in the perovskite layer to the electrode. The ability of squaraine molecules to coordinate with lead ions through van der Waals forces makes them suitable candidates for this application. researchgate.net The development of efficient and stable squaraine-based HTMs is an active area of research aimed at further improving the performance and long-term stability of perovskite solar cells.

Fluorescent Probes and Sensors

The strong fluorescence of squaraine dyes, typically in the red and near-infrared regions, makes them excellent candidates for use as fluorescent probes and sensors. nih.govwikipedia.org Their emission properties are often sensitive to the local environment, which can be exploited for the detection of various analytes. rsc.org

Squaraine dyes have been designed to act as "turn-on" fluorescent probes. In an aqueous environment, these dyes tend to aggregate, which quenches their fluorescence. nih.gov However, in the presence of a specific target molecule, such as a protein or a metal ion, the dye can bind to the target, leading to disaggregation and a significant increase in fluorescence intensity. nih.govnih.govfau.eu

This principle has been successfully applied to the detection of:

Biomolecules: Squaraine-based probes have been developed for the selective detection of serum albumins and mucins, which are important biomarkers for various diseases. nih.govnih.govfau.eu For example, a squaraine dye (S6) has shown a high fluorescence turn-on and affinity for mucin. nih.gov

Metal Ions: By incorporating specific binding sites into the dye structure, squaraine-based sensors have been created for the colorimetric and fluorescent detection of metal ions such as Fe³⁺, Cu²⁺, and Hg²⁺. rsc.org

The high sensitivity and selectivity of these probes, combined with their emission in the biologically transparent NIR window, make them valuable tools for bioimaging and diagnostics. rsc.orgwikipedia.org

| Analyte | Detection Principle | Observed Change | Reference |

|---|---|---|---|

| Mucins | Fluorescence "turn-on" upon binding | Up to 45-fold fluorescence enhancement | nih.govnih.gov |

| Serum Albumins | Fluorescence enhancement upon binding | Significant increase in fluorescence intensity | fau.eu |

| Fe³⁺, Cu²⁺, Hg²⁺ | Colorimetric and fluorescence changes upon complexation | Visible color change and fluorescence quenching/enhancement | rsc.org |

Biosensors for Analytes (e.g., metal ions, anions, proteins)

The modular design of squaraine-based sensors allows for the incorporation of specific recognition motifs to detect a range of analytes, including metal ions, anions, and proteins. mdpi.com

Metal Ion Detection: Squaraine dyes functionalized with chelating groups, such as crown ethers or picolyl units, can selectively bind to metal ions. mdpi.comresearchgate.net This binding event often leads to a distinct colorimetric or fluorometric response. researchgate.net For example, new squaraine-based chemosensors have been synthesized that show high selectivity for Cu²⁺ ions, resulting in dramatic color changes that are visible to the naked eye. researchgate.net Other designs have been employed for the detection of Hg²⁺ ions. nih.gov

Anion Detection: The electrophilic nature of the central four-membered ring in squaraine dyes makes them susceptible to nucleophilic attack by certain anions. This interaction can disrupt the dye's chromophore, leading to a "turn-off" signal. This principle has been utilized to create sensors for anions like cyanide.

Protein Detection: Squaraine dyes have been effectively used as "light-up" probes for protein detection. google.com In aqueous solutions, many squaraine dyes self-aggregate, which quenches their fluorescence. nih.gov Upon interaction with proteins, such as human serum albumin or porcine gastric mucin, these aggregates can be disrupted, leading to a significant enhancement of fluorescence. nih.govresearchgate.net This "turn-on" response allows for the sensitive quantification of proteins in biological samples. google.comnih.gov A summary of analytes detected by squaraine-based sensors is presented in Table 1.

| Analyte Category | Specific Analyte Examples | Sensing Mechanism | Observed Signal |

| Metal Ions | Cu²⁺, Hg²⁺, Ca²⁺, Mg²⁺ | Chelation/Coordination | Colorimetric and/or Fluorometric Change |

| Anions | Cyanide (CN⁻) | Nucleophilic Addition | Fluorescence Quenching ("Turn-off") |

| Proteins | Human Serum Albumin (HSA), Porcine Gastric Mucin (PGM) | Disruption of Aggregates | Fluorescence Enhancement ("Turn-on") |

| Biomolecules | Dopamine, Lactose | Host-Guest Interaction in MOFs | Luminescent Sensing |

Table 1: Examples of Analytes Detected Using Squaric Acid Derivatives

pH-Sensitive Probes

The inherent acidity of squaric acid (pKa₁ ≈ 1.5, pKa₂ ≈ 3.4) and the sensitivity of squaraine dyes to their environment make them excellent candidates for pH-sensitive probes. setabiomedicals.comwikipedia.org

Squaraine dyes can be designed to exhibit significant changes in their absorption and fluorescence spectra in response to pH variations. setabiomedicals.compsu.edu This is often achieved by incorporating acidic or basic functional groups that can be protonated or deprotonated. acs.org For example, a long-wavelength squaraine dye with pKa values in the acidic range has been developed, showing a 300% increase in fluorescence quantum yield upon complete protonation, making it suitable for detecting acidic organelles in cells. setabiomedicals.com The reversible protonation can modulate the dye's electronic structure, leading to a "turn-on" or ratiometric pH sensing mechanism. mdpi.com Furthermore, squaric ester-based nanogels have been created that are stable in human plasma but degrade in response to the acidic conditions found in endolysosomes, demonstrating a practical application of this pH sensitivity. acs.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The dianion of squaric acid, squarate (C₄O₄²⁻), is a highly versatile ligand in coordination chemistry due to its rigid, planar structure and multiple coordination sites. mdpi.comarkat-usa.org It serves as an excellent building block for constructing coordination polymers and metal-organic frameworks (MOFs) with diverse structures and functionalities. mdpi.comrsc.org

Squarate as a Ligand in Coordination Polymers

The squarate anion is a polyfunctional ligand capable of bridging multiple metal centers through its four oxygen atoms, adopting various coordination modes. arkat-usa.orgrsc.org This versatility allows for the construction of extended networks with dimensionalities ranging from 1D chains to 2D layers and 3D frameworks. rsc.orgresearchgate.net The final architecture of the coordination polymer is influenced by factors such as the metal ion's coordination preference, reaction conditions, and the presence of ancillary ligands. rsc.orgacs.orgnih.gov For instance, zinc(II)-squarate coordination polymers have been synthesized with flexible bipyridyl ligands, resulting in unique 2D and 3D supramolecular architectures. rsc.orgrsc.org

Design and Synthesis of Squarate-Based MOFs

The predictable geometry and coordinating ability of the squarate ligand are leveraged in the rational design and synthesis of MOFs with tailored pore structures and chemical properties. mdpi.comrsc.org Solvothermal and hydrothermal methods are commonly employed for their synthesis. mdpi.com For example, a family of MOF-5-like frameworks has been synthesized using squaric acid and transition metals like Zn, Co, and Ni, which exhibit good stability in both organic solvents and aqueous solutions over a wide pH range (3-13). rsc.org The introduction of squaramide-based ligands, which possess hydrogen-bonding capabilities, has also been explored to create functional MOFs. rsc.orgresearchgate.net

Applications of MOFs in Catalysis

The well-defined porous structures and tunable active sites of squarate-based MOFs make them promising materials for heterogeneous catalysis. mdpi.comrsc.org The metal nodes can function as Lewis acid sites, and the uniform pores can impart size and shape selectivity to catalytic reactions. mdpi.comrsc.org Squarate-based MOFs have been shown to be effective catalysts for various organic reactions, including Michael additions and Friedel-Crafts reactions. mdpi.comrsc.org Furthermore, a titanium-squarate MOF has been developed as a photocatalyst for water splitting. mdpi.com

MOFs in Energy Storage (e.g., Lithium-ion Batteries)

Squarate-based MOFs are being investigated as electrode materials for energy storage applications, particularly in lithium-ion batteries (LIBs). acs.orgresearchgate.net Their porous structures can facilitate ion diffusion, while both the metal centers and the redox-active squarate ligands can contribute to charge storage capacity. acs.orgacs.org For instance, a copper squarate framework with unsaturated coordination sites was designed to create more exposed metal active sites, leading to a high capacity of 1012.5 mAh g⁻¹ after 100 cycles as a LIB anode. acs.org The performance of these MOFs can be further improved by creating composites or by precisely engineering the framework to enhance Li⁺ diffusion and increase the number of active sites. acs.org Research has also extended to covalent organic frameworks (COFs), with lithium pyrene (B120774) squarate COFs being developed for the selective separation of lithium from salt water. nih.gov A summary of applications for squarate-based MOFs is provided in Table 2.

| Application Area | Specific Use | Key Feature of Squarate-MOF |

| Catalysis | Michael Addition, Friedel-Crafts Reaction, Water Splitting | Tunable active sites, porous structure |

| Energy Storage | Lithium-ion Battery Anodes | Redox-active ligand, porous framework for ion diffusion |

| Gas Separation | Xe/Kr Separation, CO₂/N₂ Separation | Optimal pore size and polar functionality |

| Sensing | Anion and Neurotransmitter Detection | Host-guest interactions within pores |

Table 2: Applications of Squarate-Based Metal-Organic Frameworks

An upcoming article will explore the applications of the chemical compound 3,4-Dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, in the fields of materials science and engineering. The piece will delve into its use in creating Covalent Organic Frameworks (COFs) and in polymer chemistry.

Covalent Organic Frameworks (COFs)

Squaric Acid as a Building Block for COFs

Squaric acid and its derivatives are valuable building blocks for constructing Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with ordered structures. mdpi.comresearchgate.net The rigid, four-membered ring structure of squaric acid provides a well-defined and geometrically constrained component for the framework. mdpi.com This rigidity, combined with its electronic properties, makes it a compelling organic ligand for forming stable one-, two-, and three-dimensional crystalline molecular frameworks. mdpi.com

The squarate dianion can coordinate with various metal centers, enabling the formation of two-dimensional structures through intermolecular hydrogen bonding. mdpi.com The synthesis of these COFs often involves the condensation of squaric acid with other organic linkers, such as amines, to form robust networks. researchgate.net For instance, a squaraine-linked, conjugated two-dimensional porphyrin COF was synthesized from squaric acid and copper(II) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin. researchgate.netresearchgate.net This method highlights the versatility of squaric acid in creating materials with tailored properties.

In another example, the first zirconium-based metal-organic framework using squaric acid was synthesized by reacting it with ZrCl4 in the presence of a modulator like acetic or formic acid. mdpi.comrsc.org The use of modulators was found to be crucial for achieving a crystalline material. mdpi.com Fluorinated-squaramide-based COFs have also been synthesized and have shown a strong affinity for capturing various synthetic cannabinoids, demonstrating the potential for creating COFs with specific functionalities. nih.gov

Table 1: Examples of Squaric Acid-Based COFs and their Synthesis

| COF Type | Building Blocks | Synthesis Conditions | Resulting Properties |

| Porphyrin-Squaraine COF | Squaric acid, Copper(II) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin | Condensation reaction | Enhanced chemical and thermal stabilities, broad light absorption (UV to near-infrared) researchgate.net |

| Zirconium-Squarate MOF | Squaric acid, ZrCl4 | Reaction in DMF with HCl and a monocarboxylic acid modulator (acetic or formic acid) at 110°C mdpi.com | Crystalline material with modulator-dependent molecular sieving properties mdpi.comrsc.org |

| Fluorinated-Squaramide COF | Fluorinated squaramide precursors | Not detailed | Strong affinity for synthetic cannabinoids, suitable for extraction applications nih.gov |

| Zwitterionic COF Nanosheet (HUT4) | Squaric acid-based precursors | Not detailed | Incorporated into a poly(ethylene oxide) matrix for solid-state polymer electrolytes acs.org |

Applications of COFs in Photocatalysis

Squaric acid-linked zwitterionic covalent organic frameworks (Z-COFs) are emerging as promising materials for photocatalysis. nih.govnih.gov These materials possess both positive and negative charges within their structure, which can be advantageous for photocatalytic processes. nih.gov The stable nanochannels and high surface area of these COFs allow for efficient diffusion of reactants and light harvesting. researchgate.netmdpi.com

The photocatalytic performance of these materials is influenced by factors such as interlayer interactions and the planarity of the framework. nih.govmdpi.com Research has shown that enhancing these interlayer interactions can improve the transport of charge carriers, a key factor in photocatalytic efficiency. nih.govmdpi.com The introduction of conjugated amine building units has been shown to enhance the planarity of some COFs, which is beneficial for their performance. nih.gov

Porphyrin-based COFs synthesized with squaric acid have demonstrated potential as photocatalysts due to their broad absorption of light, from the ultraviolet to the visible and near-infrared regions. researchgate.net The semiconducting properties of these materials, arising from π-π interactions, make them suitable for use as photocatalysts. researchgate.net The applications of COF-based photocatalysts are being explored for hydrogen evolution, CO2 conversion, and the degradation of environmental pollutants. rsc.org

Polymer Chemistry

Squaric Acid-Based Monomers

Squaric acid's unique cyclic structure and the presence of two carbonyl groups make it a versatile monomer for polymer synthesis. articleted.com Its rigid and planar geometry, along with strong hydrogen-bonding capabilities, allows for the creation of polymers with enhanced thermal stability, mechanical strength, and distinct optical properties. articleted.com The functional groups on squaric acid enable versatile modifications, allowing chemists to tailor polymer properties for specific needs. articleted.com

Researchers have developed squaric acid-based monomers for various polymerization techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.orgnih.gov For instance, squaric acid-based ATRP initiators have been synthesized to expand the scope of bioconjugation reactions to a wide range of synthetic polymers. rsc.org Similarly, a methacrylamide (B166291) monomer bearing a pendant squaric ester amide has been introduced for RAFT polymerization, leading to well-defined homo- and block copolymers. nih.gov

Synthesis of Polysquaraines and Other Polymers

Polysquaraines are a class of polymers synthesized from the condensation of squaric acid with electron-rich aromatic compounds like N,N-dialkylanilines, phenols, and pyrroles. acs.org This reaction typically involves the azeotropic removal of water from equimolar amounts of the monomers in a suitable solvent mixture, such as 1-butanol (B46404) and benzene. acs.org The resulting polymers often exhibit strong absorption in the near-infrared (NIR) region, which is indicative of a low optical band gap. acs.orgrsc.org

The synthesis of polysquaraines with low band gaps has been a significant area of research, as these materials can exhibit intrinsic electrical conductivity. acs.orgrsc.org One approach involves the polycondensation of squaric acid with bridged bispyrroles, resulting in extensively conjugated polymers. acs.org Another strategy focuses on creating alternating donor-acceptor structures within the polymer backbone to achieve narrow band gaps. rsc.org

Beyond polysquaraines, squaric acid can be incorporated into other polymer architectures. For example, it has been used to create redox-active polymers for energy storage applications. By embedding the nitrogen atoms of squaric acid amides into a quinoxaline (B1680401) heterocycle, researchers have developed stable two-electron redox systems. nih.gov

Table 2: Examples of Squaric Acid-Based Polymers and their Properties

| Polymer Type | Monomers | Synthesis Method | Key Properties |

| Polysquaraine | Squaric acid, N-alkyl substituted pyrroles | Azeotropic removal of water | Soluble in organic solvents, solvent and pH-induced optical changes, semiconducting acs.org |

| Low Band Gap Polysquaraine | Squaric acid, 2,5-dialkoxydivinylbenzene-bridged bispyrroles | Polycondensation | Strong NIR absorption, low band gap (e.g., 0.79 eV), intrinsic conductivity (e.g., 5.3 × 10⁻⁴ S/cm) acs.org |

| Pyrrole-derived Polysquaraines | Squaric acid, N-substituted pyrroles | Azeotropic removal of water | Soluble, zwitterionic squaraine repeat units, interesting optical and electronic properties acs.org |

| SQX-functionalized polymers | Squaric acid quinoxaline (SQX) monomers | Not detailed | Remarkable thermal stability (>200 °C), reversible redox properties, potentials of ~3.6 V vs Li+/Li nih.gov |

Applications in Advanced Polymeric Materials

The unique properties of squaric acid-based polymers have led to their exploration in a wide range of advanced applications. articleted.com Their tunable optical and electronic properties make them suitable for use in organic electronics, such as organic solar cells and light-emitting diodes (LEDs). articleted.com The incorporation of squaric acid can improve light absorption and charge transport in these devices. articleted.com

In the realm of energy storage, squaric acid-based polymers are being investigated for high-performance electrodes in batteries and supercapacitors. articleted.com The rigid structure and hydrogen-bonding capabilities can enhance ionic conductivity and charge storage capacity. articleted.com Furthermore, they are being considered as alternative proton exchange membranes in fuel cells. articleted.com

The stimuli-responsive nature of some squaric acid-containing polymers, which can respond to changes in pH or other environmental factors, opens up possibilities for smart materials, drug delivery systems, and self-healing materials. articleted.comarticleted.com These polymers can be designed to release drugs under specific physiological conditions or to autonomously repair damage, extending the lifespan of products. articleted.comarticleted.com Additionally, squaric acid-based polymers have shown promise in developing functional coatings with enhanced adhesion and corrosion resistance. articleted.com

Biomedical and Medicinal Chemistry Applications

Drug Discovery and Development

Derivatives of squaric acid have emerged as promising candidates in drug discovery due to their diverse biological activities. chemicalbook.com The inherent reactivity and geometric constraints of the cyclobutene (B1205218) ring allow for the synthesis of a wide array of derivatives with tailored pharmacological profiles.

Squaramides, which are amide derivatives of squaric acid, have been extensively explored as bioisosteres for various functional groups in drug design. nih.govacs.org Their ability to mimic the hydrogen bonding patterns of ureas, thioureas, guanidines, and cyanoguanidines has made them valuable substitutes in modifying existing drug molecules to improve their properties. nih.govacs.org The rigid and planar structure of the squaramide moiety can also help in pre-organizing a ligand for optimal binding to its biological target. nih.gov Furthermore, the squaric acid core is generally stable in aqueous environments, a desirable characteristic for in vivo applications. asynt.com

The utility of squaramides as bioisosteres is also attributed to their similar molecular size, volume, and polarity to the functional groups they replace. acs.org This bioisosteric replacement strategy has been successfully employed in the development of various drug candidates. acs.org For instance, the 3,4-diaminocyclobut-3-ene-1,2-dione fragment has been effectively used to replace the N-cyanoguanidine moiety in the development of bladder-selective potassium channel openers. arkat-usa.org

The biological activity of squaric acid derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of these compounds. For example, in a series of 3,4-diaryl squaric acid analogues, the presence of three methoxy groups on one of the aryl rings was found to be important for their cytotoxic activity against human leukemia cells. arkat-usa.org

The versatility of the squaric acid scaffold allows for systematic modifications to probe the key interactions with biological targets. By altering the substituents on the cyclobutene ring, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. These studies have revealed that squaric acid analogues can inhibit various enzymes and act as receptor antagonists. nih.govnottingham.edu.my

The diverse biological activities exhibited by derivatives of 3,4-dihydroxy-3-cyclobutene-1,2-dione have led to their investigation in a wide range of therapeutic areas. chemicalbook.comnottingham.edu.my

Squaric acid derivatives have shown significant promise as anticancer agents. google.com Multiple in-vitro studies have demonstrated their cytotoxic activity against various tumor cell lines, including colorectal adenocarcinoma, breast cancer, gastric carcinoma, and cervical cancer, with some compounds showing activity in the nanomolar range. nih.gov One of the proposed mechanisms for their anticancer effect involves the ability of halogenated squaramides to act as ion transporters, disrupting cellular ion gradients and inducing apoptosis in cancer cells. nih.gov Additionally, their bioisosteric properties have been utilized to design selective inhibitors of enzymes involved in tumor growth and metastasis, such as histone deacetylases (HDACs), focal adhesion kinase (FAK), and matrix metalloproteinases (MMPs). nih.gov A squaric acid derivative, Navarixin, has advanced to Phase II clinical trials for the treatment of solid tumors. nih.gov

Table 1: Examples of Squaric Acid Derivatives with Anticancer Activity

| Compound Type | Cancer Cell Line(s) | Reported Activity |

|---|---|---|

| 3,4-Diaryl squaric acid analogues | Human leukemia cells | Strong cytotoxicity arkat-usa.org |

| Halogenated squaramides | Various cancer cells | Disruption of Na+/Cl- gradients, induction of apoptosis nih.gov |

| Squaramide-based inhibitors | Various cancer cells | Inhibition of HDACs, FAK, MMPs nih.gov |

| Navarixin | Solid tumors | Phase II clinical trial candidate nih.gov |

Derivatives of squaric acid have demonstrated a broad spectrum of antimicrobial activities. chemicalbook.comnottingham.edu.my They have been investigated for their potential as antibacterial, antiparasitic, and antiviral agents. chemicalbook.comnottingham.edu.my Some squaric acid analogues have shown promising activity against parasites responsible for malaria, leishmaniasis, and Chagas disease. bohrium.com

In the realm of antibacterial agents, novel squaric amide derivatives have been synthesized and evaluated for their activity against common clinical pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such derivative, designated SA2, exhibited bactericidal activity against several MRSA strains and was effective in a mouse model of skin infection. nih.gov The proposed mechanism of action for SA2 involves the disruption of the bacterial membrane and interference with alanine dehydrogenase-dependent NAD+/NADH homeostasis. nih.gov Furthermore, the incorporation of a squaric acid moiety into glycopeptide antibiotics like vancomycin has been shown to enhance their antibacterial activity against Bacillus subtilis and Enterococcus faecalis. nih.gov

Table 2: Antimicrobial Activity of Squaric Acid Derivatives

| Derivative Class | Target Organism(s) | Mechanism/Effect |

|---|---|---|

| Squaric amides (e.g., SA2) | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal; disrupts bacterial membrane and NAD+/NADH homeostasis nih.gov |

| Glycopeptide-squaric acid conjugates | Bacillus subtilis, Enterococcus faecalis | Enhanced antibacterial activity nih.gov |

| Various squaric acid analogues | Plasmodium (malaria), Leishmania, Trypanosoma cruzi (Chagas disease) | Antiparasitic activity bohrium.com |

The potential of squaric acid derivatives extends to the treatment of neurological disorders. For instance, dipeptide derivatives containing a bis-squaramide backbone have shown potential in inhibiting the synthesis of amyloid β (Aβ), a key pathological hallmark of Alzheimer's disease. researchgate.net Another squaric acid derivative, Perzinfotel, was developed as an NMDA receptor antagonist for the potential treatment of neurological disorders. bohrium.com

Therapeutic Applications of Derivatives

Vaccine Development

Squaric acid chemistry provides a potent method for the development of conjugate vaccines, which are crucial for eliciting a robust immune response against bacterial polysaccharides. This chemical strategy allows for the stable linkage of carbohydrate antigens to protein carriers, forming immunogens that can effectively stimulate the immune system. nih.gov

The conjugation process is based on the reaction of squaric acid diesters with amines to form a squaric acid monoester monoamide, which then connects the antigen to the carrier protein. nih.gov This method was initially developed for synthetic carbohydrates and has been successfully extended to bacterial polysaccharides, such as the O-specific polysaccharide (O-SP) from Vibrio cholerae. nih.govnih.govfda.gov

Research has focused on optimizing the efficiency of this conjugation. A detailed study on the O-SP-core polysaccharide from Vibrio cholerae O1 led to a more efficient labeling protocol, which nearly doubled the conjugation efficiency from around 23-26% to 51-55%. nih.gov Key factors influencing this efficiency include the pH of the reaction, with studies examining conjugation at pH levels of 8.5, 9.0, and 9.5. nih.govnih.gov Furthermore, the ability to recover and regenerate the squarate-labeled carbohydrate antigens after the conjugation reaction enhances the cost-effectiveness of vaccine production, making the technology more appealing for industrial applications. nih.gov

While effective, the relatively small size of the squaric acid linker has been suggested as a potential cause for lower immunogenicity in some cases, possibly due to steric hindrance, when compared to glycoconjugates made with longer linkers. tandfonline.com Nevertheless, the squaric acid-based method is considered a highly efficient means of producing glycoconjugates with predictable carbohydrate-to-carrier ratios. rsc.org

| Application | Key Feature | Example Antigen | Reported Efficiency Improvement |

|---|---|---|---|

| Conjugate Vaccine Synthesis | Covalent linkage of carbohydrate antigens to carrier proteins | Vibrio cholerae O1 O-specific polysaccharide | From ~25% to ~55% |

Bioimaging and Theranostics

Derivatives of squaric acid, particularly squaraine dyes, are a class of organic compounds with exceptional optical properties that make them highly suitable for bioimaging and theranostics (the combination of therapy and diagnostics). nih.govresearchgate.net These dyes are known for their intense and narrow absorption and emission bands in the near-infrared (NIR) region, high molar absorptivity, and excellent photostability. nih.govmdpi.com

Fluorescent Probes for Cellular and In Vivo Imaging

Squaraine dyes are increasingly used as fluorescent probes for both cellular and in vivo imaging. nih.govmdpi.comavantiresearch.com Their fluorescence typically occurs in the red and near-infrared (NIR) region (650-700 nm), which is advantageous for biological applications as it minimizes autofluorescence from tissues and allows for deeper light penetration. nih.govwikipedia.org

The core structure of squaraine dyes can be synthetically modified with functional groups, enabling them to be conjugated to biomolecules for targeted imaging without losing their favorable photophysical properties. nih.gov Indolenine-based squaraines, for instance, exhibit good photostability and high quantum yields, making them common fluorescent labels for biomedical research. wikipedia.org

Despite their potential, the application of squaraine dyes can be limited by their susceptibility to nucleophilic attack and their tendency to aggregate in aqueous solutions, which can quench their fluorescence. nih.gov To overcome these challenges, strategies such as encapsulation within nanoparticles or conjugation to biomolecules like proteins have been developed. nih.gov These approaches not only improve stability but can also enhance the photophysical properties of the dyes, such as red-shifting their absorption and emission spectra and increasing the fluorescence quantum yield. nih.gov Recent research has focused on creating unsymmetrical squaraine dyes with a single carboxyl group to simplify the process of conjugating them to peptides and proteins for targeted bioimaging. fau.eu

Photodynamic Therapy (PDT) and Photothermal Therapy (PTT) Agents

The unique optical properties of squaraine dyes also make them promising agents for photodynamic therapy (PDT) and photothermal therapy (PTT), two non-invasive cancer treatment modalities. tandfonline.comrsc.orgutad.pt

In PDT, a photosensitizer dye is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the dye generates reactive oxygen species (ROS), such as singlet oxygen, which are toxic to cancer cells. instras.com Halogenated squaraine dyes have shown particular promise as PDT agents due to their strong absorption at wavelengths greater than 600 nm and their high efficiency in generating singlet oxygen. instras.comnih.gov Studies have demonstrated that iodo- and bromo-substituted squaraines exhibit significant photocytotoxicity against cancer cells upon illumination. instras.com

For PTT, the focus is on converting light energy into heat to ablate tumor cells. Squaraine dyes with strong absorption in the NIR region are ideal for this purpose. rsc.orgresearchgate.net Researchers have synthesized azulene-containing squaraines that exhibit high photothermal conversion efficiency (PCE). acs.org For example, the nanoparticle form of the dye Az-SQ-2 showed a high PCE of 53.2% under 808 nm laser irradiation, leading to effective tumor suppression. acs.org Efforts are also underway to develop squaraine derivatives that can perform both PDT and PTT simultaneously, offering a synergistic therapeutic effect. By introducing a heavy atom like selenium into the squaraine structure, researchers have created nanoparticles with both high photothermal conversion (66.6%) and strong photodynamic effects. nih.gov

| Application | Derivative Class | Mechanism of Action | Key Research Finding |

|---|---|---|---|

| Fluorescent Imaging | Indolenine-based Squaraines | Targeted fluorescence emission in the NIR range | High photostability and quantum yields when conjugated to proteins. wikipedia.org |

| Photodynamic Therapy (PDT) | Halogenated Squaraines | Light-induced generation of cytotoxic reactive oxygen species | High singlet oxygen yields and significant photocytotoxicity in cancer cells. instras.com |

| Photothermal Therapy (PTT) | Azulene-containing Squaraines | Conversion of NIR light into heat to ablate tumors | Photothermal conversion efficiency up to 53.2%. acs.org |

| Combined PDT/PTT | Selenium-containing Squaraines | Simultaneous heat and reactive oxygen species generation | High photothermal conversion (66.6%) and strong photodynamic effect. nih.gov |

Drug Delivery Systems

The reactivity and structural features of squaric acid and its derivatives make them valuable components in the design of advanced drug delivery systems. They can be used to create conjugates that carry therapeutic agents or as building blocks for polymeric particles that control drug release. nih.govmdpi.com

Squaric Acid Conjugates as Drug Carriers

Squaric acid chemistry enables the covalent conjugation of drugs to carrier molecules, creating systems for targeted and controlled delivery. acs.orgresearchgate.net A notable application is the development of pH-degradable nanogels based on squaric esters. nih.govacs.org

These nanogels are formed from block copolymers containing pendant squaric ester amide groups. The core of these self-assembled micelles is amine-reactive, allowing for the covalent attachment of drugs, fluorescent dyes, and cross-linkers. nih.govacs.org This modular platform has been used to deliver potent immune-modulating compounds, such as Toll-like receptor 7/8 (TLR7/8) agonists. nih.govnih.gov By conjugating the drug within the nanogel, its systemic distribution is controlled, preventing widespread inflammatory side effects. The nanogels are designed to be stable in the bloodstream but degrade under the mildly acidic conditions found in endolysosomes, triggering the release of the drug at the desired site. nih.govacs.org This approach has shown promise for applications in cancer immunotherapy and systemic vaccination. nih.govnih.gov The use of squaric acid diesters provides a versatile method for linking various molecules, including chelators for radiopharmaceuticals used in tumor imaging and therapy. acs.org

Polymeric Microparticles for Drug Release

Squaric acid can be incorporated as a monomer in the synthesis of polyesters to create biodegradable microparticles for drug delivery. mdpi.comnih.gov One such example is the development of microparticles based on poly(ethylene brassylate-co-squaric acid) (PEBSA). mdpi.comresearchgate.netnih.gov

These microparticles are synthesized from bio-based and renewable monomers and can be loaded with therapeutic agents. mdpi.com A study involving the encapsulation of the broad-spectrum antibiotic norfloxacin demonstrated the potential of these PEBSA microparticles as a drug delivery system. The microparticles were found to be roughly spherical with an average diameter ranging from 400 to 2000 nm. mdpi.comnih.gov

The system exhibited good drug encapsulation efficiency and loading capacity. mdpi.comnih.gov In vitro drug release studies showed that norfloxacin was released in a sustained, biphasic manner over 24 hours. mdpi.comnih.gov The properties of the microparticles, including their size and drug release profile, could be modulated by adjusting the ratio of the copolymer to the drug. mdpi.com This research highlights the potential of squaric acid-containing polymers for creating advanced and controlled drug release formulations. mdpi.comresearchgate.net

Biological Target Interaction Studies of this compound